molecular formula C19H16N2O2S3 B4288976 ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate

ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate

Cat. No. B4288976
M. Wt: 400.5 g/mol
InChI Key: WWZNNYKEDPRBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate, also known as DT-13, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic properties. DT-13 is a member of the thienopyridine family and has been shown to exhibit antitumor, anti-inflammatory, and antioxidant effects.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer growth and inflammation. ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been shown to exhibit antioxidant effects by scavenging free radicals.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate is that it exhibits a broad range of therapeutic effects, including antitumor, anti-inflammatory, and antioxidant effects. This makes it a promising candidate for the development of new cancer therapies. Additionally, ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been shown to have good bioavailability and low toxicity in animal studies. However, one limitation of ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research and development of ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate. One direction is to further elucidate its mechanism of action, which will allow for the optimization of its therapeutic potential. Another direction is to explore its potential as a combination therapy with other anticancer drugs. Additionally, ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate could be further developed as a topical treatment for inflammatory skin disorders. Finally, ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate could be further optimized for its pharmacokinetic properties, which will improve its efficacy and safety in clinical trials.

Scientific Research Applications

Ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antitumor effects in a variety of cancer cell lines, including breast, lung, and liver cancer. ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate has been shown to exhibit antioxidant effects by scavenging free radicals.

properties

IUPAC Name

ethyl 2-(3-cyano-4,6-dithiophen-2-ylpyridin-2-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S3/c1-3-23-19(22)12(2)26-18-14(11-20)13(16-6-4-8-24-16)10-15(21-18)17-7-5-9-25-17/h4-10,12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZNNYKEDPRBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[(3-cyano-4,6-di-2-thienylpyridin-2-yl)thio]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.